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Abstract

Enazadrem phosphate, also known as suzetrigine (VX-548), is a first-in-class, orally
bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.
Developed by Vertex Pharmaceuticals, it represents a significant advancement in the field of
analgesia, offering a novel, non-opioid mechanism of action for the treatment of moderate-to-
severe acute pain. By selectively targeting NaV1.8, a channel predominantly expressed in
peripheral pain-sensing neurons, enazadrem phosphate effectively reduces pain signal
transmission without the central nervous system side effects and addictive potential associated
with opioids. This technical guide provides a comprehensive overview of the pharmacological
profile of enazadrem phosphate, including its mechanism of action, in vitro and in vivo
pharmacology, pharmacokinetics, and clinical efficacy and safety data from key clinical trials.

Mechanism of Action

Enazadrem phosphate exerts its analgesic effect through the selective and potent inhibition of
the NaV1.8 sodium channel. NaV1.8 plays a crucial role in the generation and propagation of
action potentials in nociceptive neurons of the peripheral nervous system.

Allosteric Inhibition of NaV1.8
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Unlike traditional sodium channel blockers that target the channel's pore, enazadrem
phosphate employs a novel allosteric mechanism. It binds to the second voltage-sensing
domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed, non-conducting state.
This tonic inhibition of NaV1.8 reduces the excitability of sensory neurons, thereby dampening

the transmission of pain signals to the central nervous system.

Peripheral Nociceptive Neuron

Enazadrem Phosphate
(VX-548)

Binds to

Voltage-Sensing
Domain 2 (VSD2)

Stabilization of
Closed State

leads to
NaV1.8 Channel
(Closed State)
No Na+ Influx
Reduced Action Pain Signal
Potential Firing Transmission

|

Blocked Pain Signal

Click to download full resolution via product page

Figure 1: Mechanism of Allosteric Inhibition of NaV1.8 by Enazadrem Phosphate.
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In Vitro Pharmacology

The in vitro pharmacological properties of enazadrem phosphate have been characterized
through a series of electrophysiological and binding assays.

Potency and Selectivity

Enazadrem phosphate is a highly potent inhibitor of human NaV1.8 channels. In vitro studies
have demonstrated its exquisite selectivity for NaV1.8 over other NaV channel subtypes and a
wide range of other molecular targets.

Selectivity
. vs. other Reference(s
Target Assay Type Species IC50
NaVv )
subtypes
Electrophysio
NaVv1.8 Human 0.7 nM >31,000-fold
logy
Other NaVv Electrophysio
Human >21.7 uM
Subtypes logy
180 Other Various
Molecular Binding - - High
Targets Assays

Table 1: In Vitro Potency and Selectivity of Enazadrem Phosphate

Experimental Protocols: In Vitro Assays

o Objective: To determine the potency and selectivity of enazadrem phosphate on human
NaV channels.

+ Methodology: Manual patch-clamp electrophysiology was performed on cells recombinantly
expressing human NaV channels and on dissociated human dorsal root ganglion (DRG)
neurons.

o Cell Preparation: Dissociated primary DRG neurons were isolated from humans and
cultured on glass coverslips.
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o Recording: Whole-cell voltage-clamp recordings were used to measure tetrodotoxin-

resistant (TTX-R) currents, which are characteristic of NaV1.8.

Voltage Protocol: A simple voltage protocol stepping from a holding potential of -90 mV to
-10 or 0 mV was used to assess the inhibition by suzetrigine. For selectivity assessments,
voltage clamp protocols were designed to evaluate potency across both closed and
inactivated states of the channels.

Data Analysis: The concentration of suzetrigine that resulted in 50% of the maximum
inhibition (IC50) was calculated.
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Figure 2: Experimental Workflow for In Vitro Electrophysiology Assay.

Pharmacokinetics

Enazadrem phosphate exhibits favorable pharmacokinetic properties that support oral

administration.

Human Pharmacokinetic Parameters

Parameter Value Condition Reference(s)
Tmax (median) ~3 hours Fasting

Tmax (median) ~5 hours With food

Effective Half-life ~23.6 hours -

Apparent Volume of

o 495 L -
Distribution
Protein Binding High -
Metabolism CYP3A4 and CYP3A5 -
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Table 2: Human Pharmacokinetic Parameters of Enazadrem Phosphate (Suzetrigine)

Preclinical Pharmacokinetics (Rat Model)

A study in rats revealed significant gender differences in the pharmacokinetics of enazadrem

phosphate.
Parameter Male Rats Female Rats Reference(s)
AUCO-t (IV) 253.8 £ 6.3 ng-h/mL 1505.8 + 47.3 ng-h/mL
Clearance (1V) 65.1 = 1.7 mL/min/kg 12.5 £ 0.8 mL/min/kg
Oral Bioavailability 11% 96%

Table 3: Preclinical Pharmacokinetic Parameters of Enazadrem Phosphate in Rats

Clinical Efficacy and Safety

Enazadrem phosphate has demonstrated significant efficacy and a favorable safety profile in
Phase Il and Phase Il clinical trials for the treatment of moderate-to-severe acute pain and
painful diabetic peripheral neuropathy.

Acute Pain (Post-Surgical Setting)

o Study Design: Two randomized, double-blind, placebo-controlled pivotal trials were
conducted in patients following abdominoplasty and bunionectomy surgeries. A third single-
arm study evaluated safety and effectiveness in a broad range of surgical and non-surgical
acute pain conditions.

» Dosage: An initial oral dose of 100 mg followed by 50 mg every 12 hours.

e Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours
(SPID48) compared to placebo.
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Primary Endpoint
. (SPID48 LS Mean
Trial . p-value Reference(s)
Difference vs.

Placebo)

48.4 (95% ClI: 33.6,

Abdominoplasty <0.0001
63.1)
. 29.3 (95% CI: 14.0,
Bunionectomy 0.0002
44.6)

Table 4: Phase Il Efficacy Results in Acute Pain

o Key Secondary Endpoint: Time to meaningful pain relief (=2-point reduction in Numeric Pain
Rating Scale - NPRS). The median time to meaningful pain relief was significantly shorter for
enazadrem phosphate (2 hours in abdominoplasty and 4 hours in bunionectomy) compared
to placebo (8 hours in both studies).

o Safety: Enazadrem phosphate was generally well-tolerated, with most adverse events
being mild to moderate in severity. The incidence of adverse events was lower in the
enazadrem phosphate arm compared to the placebo arm.

Painful Diabetic Peripheral Neuropathy (DPN)

» Study Design: A randomized, double-blind, active-controlled, dose-ranging study.
o Dosage: Once-daily doses of 23 mg (low), 46 mg (mid), and 69 mg (high).

e Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the
NPRS at Week 12.
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Mean Change in NPRS at

Dose Group a1 Reference(s)
High Dose (69 mg) -2.26
Mid Dose (46 mg) -2.11
Low Dose (23 mg) -2.18
Pregabalin (Reference) -2.09

Table 5: Phase Il Efficacy Results in Painful Diabetic Peripheral Neuropathy

o Responder Analysis: Over 30% of patients treated with enazadrem phosphate achieved a
>50% reduction in pain, and over 20% in the mid- and high-dose groups achieved a >70%

reduction.

o Safety: Enazadrem phosphate was generally well-tolerated at all doses. The most common

adverse events were mild to moderate.
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Figure 3: Clinical Development Pathway of Enazadrem Phosphate.

Conclusion

Enazadrem phosphate (suzetrigine, VX-548) is a promising, first-in-class, non-opioid
analgesic with a novel mechanism of action. Its high potency and selectivity for NaV1.8,
combined with a favorable pharmacokinetic profile, translate into significant clinical efficacy in
both acute and neuropathic pain settings. The robust clinical trial data, demonstrating a positive
benefit-risk profile, position enazadrem phosphate as a valuable therapeutic alternative to
opioids for the management of moderate-to-severe pain. Further research will continue to
elucidate its full therapeutic potential and role in various pain management paradigms.

» To cite this document: BenchChem. [The Pharmacological Profile of Enazadrem Phosphate
(VX-548): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671267#pharmacological-profile-of-enazadrem-
phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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